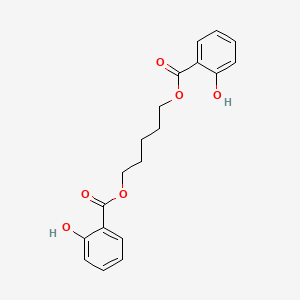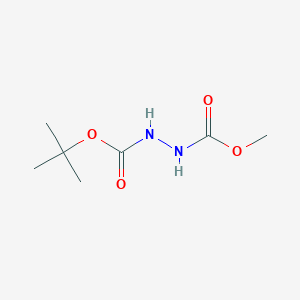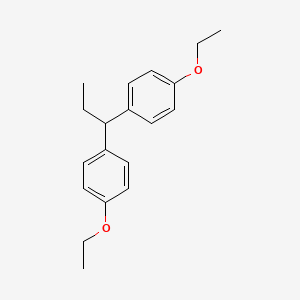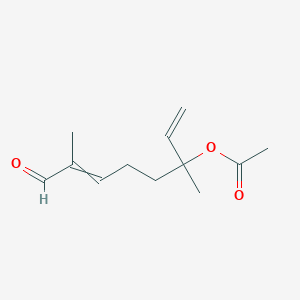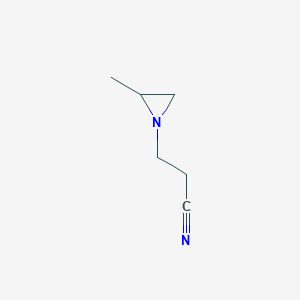
3-(2-Methylaziridin-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylaziridin-1-yl)propanenitrile is an organic compound with the molecular formula C6H10N2 It is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylaziridin-1-yl)propanenitrile typically involves the reaction of 2-methylaziridine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Methylaziridine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]
The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylaziridin-1-yl)propanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce amines.
Scientific Research Applications
3-(2-Methylaziridin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylaziridin-1-yl)propanenitrile involves its reactivity towards nucleophiles and electrophiles. The aziridine ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane tris(2-methyl-1-aziridinepropionate): This compound also contains aziridine rings and is used in similar applications.
2-Methylaziridine: A simpler compound with a similar aziridine ring structure.
Uniqueness
3-(2-Methylaziridin-1-yl)propanenitrile is unique due to the presence of both an aziridine ring and a nitrile group, which confer distinct reactivity and potential applications. Its combination of functional groups makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
23545-52-0 |
|---|---|
Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
3-(2-methylaziridin-1-yl)propanenitrile |
InChI |
InChI=1S/C6H10N2/c1-6-5-8(6)4-2-3-7/h6H,2,4-5H2,1H3 |
InChI Key |
XEUMYCLYHUHOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


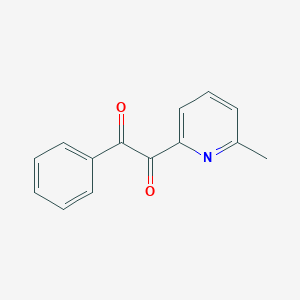



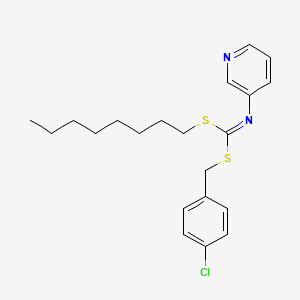

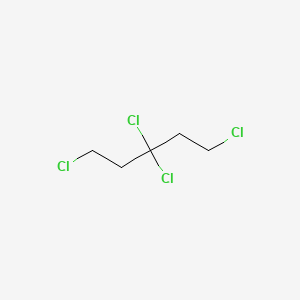
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
